molecular formula C19H19ClN2O4 B2625351 ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate CAS No. 329234-71-1

ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate

Cat. No.: B2625351
CAS No.: 329234-71-1
M. Wt: 374.82
InChI Key: KUPUNDRDTWMPHY-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a chemical compound with the molecular formula C19H19ClN2O4. It is known for its unique structure, which includes a benzimidazole ring substituted with a chloro and methoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. The chloro group is typically introduced using chlorinating agents like thionyl chloride, while the methoxy group is introduced using methanol in the presence of a catalyst.

    Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl 2-bromo propanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate can be compared with other benzimidazole derivatives:

    Similar Compounds: Benzimidazole, 2-chlorobenzimidazole, 4-methoxybenzimidazole.

    Uniqueness: The presence of both chloro and methoxy groups on the benzimidazole ring, along with the ester functionality, makes this compound unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-4-25-19(23)12(2)26-22-17-11-14(20)7-10-16(17)21-18(22)13-5-8-15(24-3)9-6-13/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPUNDRDTWMPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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